![molecular formula C12H10N2O3 B14174586 5-[(4-Nitrophenyl)methyl]pyridin-3-ol CAS No. 54342-53-9](/img/structure/B14174586.png)
5-[(4-Nitrophenyl)methyl]pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Nitrophenyl)methyl]pyridin-3-ol is an organic compound that features a pyridine ring substituted with a hydroxyl group at the third position and a 4-nitrophenylmethyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenyl)methyl]pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and minimize costs. The choice of reagents, catalysts, and solvents is crucial to ensure the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
5-[(4-Nitrophenyl)methyl]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Formation of 5-[(4-Nitrophenyl)methyl]pyridin-3-one.
Reduction: Formation of 5-[(4-Aminophenyl)methyl]pyridin-3-ol.
Substitution: Formation of various substituted pyridin-3-ol derivatives.
科学的研究の応用
5-[(4-Nitrophenyl)methyl]pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.
作用機序
The mechanism of action of 5-[(4-Nitrophenyl)methyl]pyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Nitropyridine: A simpler analog with a nitro group at the third position.
4-Nitrophenylpyridine: A compound with a nitro group on the phenyl ring attached to the pyridine.
5-[(4-Aminophenyl)methyl]pyridin-3-ol: A reduced form of 5-[(4-Nitrophenyl)methyl]pyridin-3-ol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a nitrophenylmethyl group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
特性
CAS番号 |
54342-53-9 |
|---|---|
分子式 |
C12H10N2O3 |
分子量 |
230.22 g/mol |
IUPAC名 |
5-[(4-nitrophenyl)methyl]pyridin-3-ol |
InChI |
InChI=1S/C12H10N2O3/c15-12-6-10(7-13-8-12)5-9-1-3-11(4-2-9)14(16)17/h1-4,6-8,15H,5H2 |
InChIキー |
XXWUGOBJUOXNAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC(=CN=C2)O)[N+](=O)[O-] |
溶解性 |
34.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174514.png)
phosphane}](/img/structure/B14174517.png)
![[2-(3-Phenylpropylidene)cyclopropyl]methanol](/img/structure/B14174530.png)


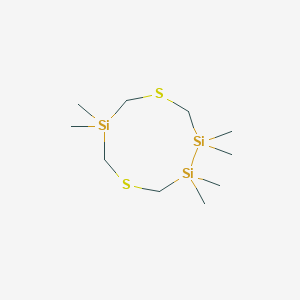
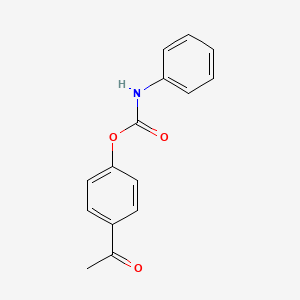
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)

![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
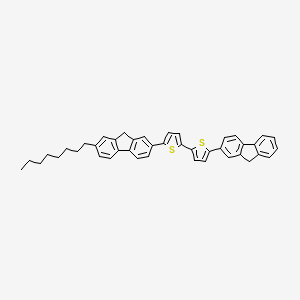
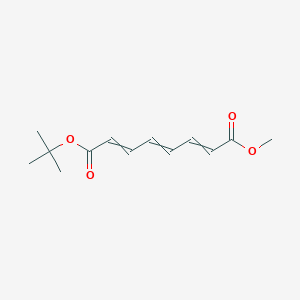
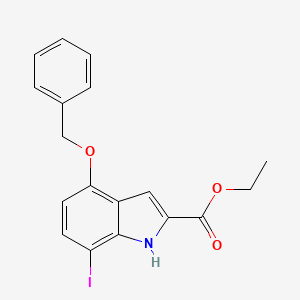
![5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B14174584.png)
